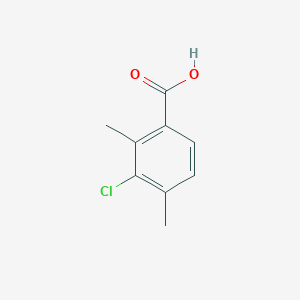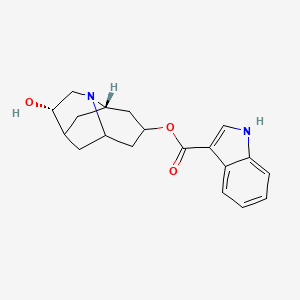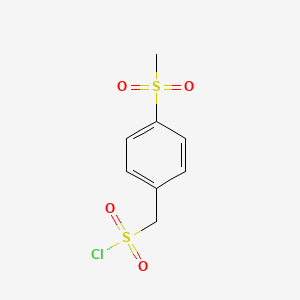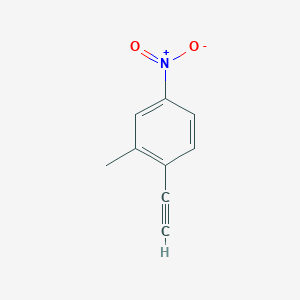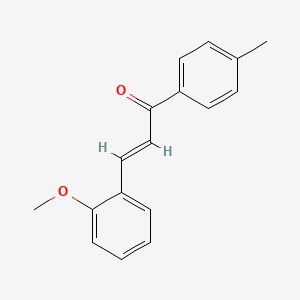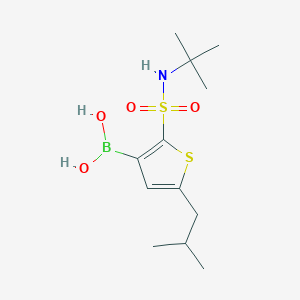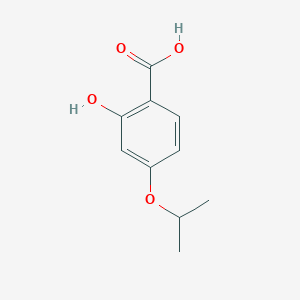
Pentadec-14-en-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Pentadec-14-en-1-ol serves as an intermediate in the synthesis of various complex molecules. It has been used in the synthesis of cyclopentadecanone and rac-muscone, both of which have applications in the fragrance industry (Karpf & Dreiding, 1976). Additionally, it has been employed in asymmetric routes to synthesize aculeatins F and epi-F, important in insect pheromone research (Harbindu et al., 2013).
Application in Natural Product Chemistry
This compound plays a significant role in natural product chemistry. It has been involved in the 1,3-Dipolar Cycloaddition Reaction for synthesizing azasugar analogues of showdomycine (Koszytkowska-Stawin′ska & Sas, 1998), and in studies focused on the fragmentation and detection of autoxidation products of related compounds in Arctic sediments (Rontani et al., 2020).
Insect Pheromone Research
This compound is crucial in the field of entomology, particularly in insect pheromone research. It is used as a precursor for synthesizing pheromones of insects, significantly impacting studies on insect behavior and control (Odinokov et al., 1990).
Analytical Chemistry Applications
This compound is also important in analytical chemistry, particularly in studies involving mass spectrometry and NMR spectroscopy. Its derivatives have been used to study the effect of homologation on chemical shifts in NMR spectra (Seth & Bhaduri, 1985).
Role in Organic Synthesis
It's been used in the organic synthesis of various compounds, such as mosquito larvicidal butenolides and other complex molecules (Jiang et al., 2010).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The compound 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols, resulting from 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-ene, is a useful tracer of HBI autoxidation in sediments .
Action Environment
The action, efficacy, and stability of Pentadec-14-en-1-ol can be influenced by environmental factors. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability
Propiedades
IUPAC Name |
pentadec-14-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGFMOPNSNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



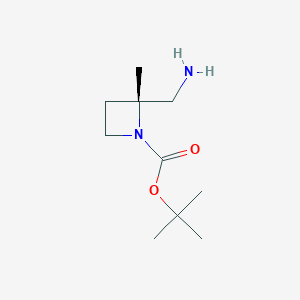
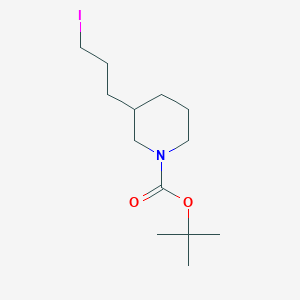
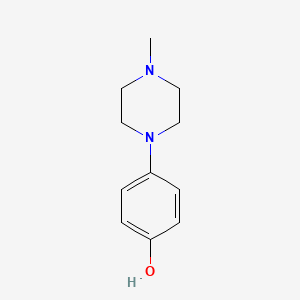


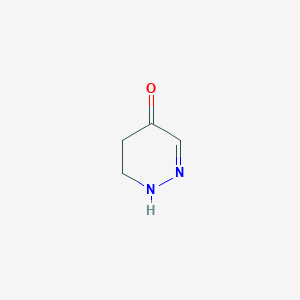
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
